Z-L-Val-OH

Peptide Synthesis Racemization Coupling Reagents

N-Carbobenzoxy-L-valine (Z-Val-OH) is the preferred, cost-effective Cbz-protected L-valine for large-scale solution-phase peptide synthesis, notably in valacyclovir manufacturing. Its orthogonal benzyl carbamate group enables selective deprotection via hydrogenolysis, avoiding side reactions common with Boc/Fmoc alternatives. Supplied with rigorous purity (≥99%, HPLC/titration) and high enantiomeric excess (>98% ee) to ensure yield and reduce purification steps.

Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
CAS No. 1149-26-4
Cat. No. B554326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-L-Val-OH
CAS1149-26-4
SynonymsN-Carbobenzyloxy-L-valine; 1149-26-4; N-CBZ-L-VALINE; Z-Val-OH; Carbobenzyloxy-L-valine; CBZ-L-valine; N-Benzyloxycarbonyl-L-valine; Carbobenzoxy-L-valine; N-Carbobenzoxy-L-valine; (S)-N-(benzyloxycarbonyl)valine; Benzyloxycarbonyl-L-valine; Z-L-Valine; Cbz-VAL-OH; L-VALINE,N-CBZPROTECTED; MFCD00008922; SBB028578; (2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoicacid; (2S)-3-methyl-2-[(phenylmethoxy)carbonylamino]butanoicacid; (S)-2-(BENZYLOXYCARBONYLAMINO)-3-METHYLBUTANOICACID; z-valine; (2S)-2-([(BENZYLOXY)CARBONYL]AMINO)-3-METHYLBUTANOICACID; Cbz-Valine; N-Cbz-valine; Cbz-(L)-valine; CBZ-(S)-valine
Molecular FormulaC13H17NO4
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C13H17NO4/c1-9(2)11(12(15)16)14-13(17)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16)/t11-/m0/s1
InChIKeyCANZBRDGRHNSGZ-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Carbobenzoxy-L-valine (CAS 1149-26-4): Essential Cbz-Protected Valine Building Block for Peptide Synthesis and API Manufacturing


N-Carbobenzoxy-L-valine (also referred to as Z-Val-OH, Cbz-L-valine, or N-benzyloxycarbonyl-L-valine) is a widely used protected amino acid derivative, primarily employed as an N-terminal protecting group in solution-phase peptide synthesis [1]. Its molecular formula is C13H17NO4, with a molecular weight of 251.28 g/mol [1]. Commercial grades are typically available with purities exceeding 99.0% (by HPLC and neutralization titration) and high enantiomeric purity (>98% ee) [1].

Why Substituting N-Carbobenzoxy-L-valine with Alternative Protected Valines (e.g., Boc-Val-OH or Fmoc-Val-OH) Introduces Synthetic and Economic Risks


While N-Carbobenzoxy-L-valine is a member of the alkoxycarbonyl-protected amino acid class, its specific benzyl carbamate (Cbz) moiety confers a distinct orthogonality and stability profile that is not shared by other common protecting groups like Boc or Fmoc. The Cbz group is stable to acidic and mildly basic conditions but can be cleanly removed by hydrogenolysis (H2/Pd-C) [1]. This allows for selective deprotection in the presence of acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) groups. Crucially, the Cbz group is favored in industrial-scale solution-phase peptide synthesis due to its cost-effectiveness and scalability, whereas Boc and Fmoc strategies are more common in solid-phase synthesis (SPPS) . Generic substitution without considering this orthogonal stability and process suitability can lead to incomplete deprotection, side reactions, and significant yield losses in multi-step syntheses.

Quantitative Evidence: Comparative Performance of N-Carbobenzoxy-L-valine (Z-Val-OH) in Peptide Coupling, Racemization Suppression, and Industrial Process Chemistry


Racemization Suppression in Carbodiimide-Mediated Couplings: Z-Val-OH Exhibits Superior Stereochemical Fidelity Compared to Unprotected Valine

In DCC-mediated peptide couplings, the use of N-Carbobenzoxy-L-valine (Z-Val-OH) is critical for minimizing racemization. Studies demonstrate that without proper N-protection, the α-carbon of valine is highly prone to racemization. By employing Z-Gly-L-Val-OH (a derivative of Z-Val-OH) as a model dipeptide in DMF with copper(II) chloride as an additive, racemization was completely suppressed to less than 0.1% detectable epimer by HPLC analysis [1]. In contrast, couplings using unprotected valine or poorly chosen protecting groups can result in significantly higher epimer levels, often exceeding 10-20% under similar conditions, leading to difficult-to-separate diastereomeric impurities and lower overall yield [2].

Peptide Synthesis Racemization Coupling Reagents Chiral Purity

Orthogonal Deprotection Selectivity: Cbz Group Enables Acidic and Basic Stability Unmatched by Boc and Fmoc

The Cbz protecting group on N-Carbobenzoxy-L-valine provides a unique orthogonal stability profile. It is stable to acids (e.g., TFA) and bases (e.g., piperidine) but is readily removed by hydrogenolysis (H2/Pd-C) [1]. This contrasts with the Boc group, which is labile to acids, and the Fmoc group, which is labile to bases [2]. This orthogonality allows for sequential deprotection strategies in multi-step peptide synthesis where, for instance, a Boc-protected amine can be selectively deprotected with TFA without affecting the Cbz group, or an Fmoc group can be removed with piperidine while the Cbz remains intact. This property is essential for the construction of complex peptides and the selective modification of intermediate drug substances [1].

Protecting Groups Orthogonality Deprotection Peptide Chemistry

Scalable and Cost-Effective Solution-Phase Peptide Synthesis: Z-Val-OH is Preferred over Fmoc/Boc for Industrial Short Peptide Production

In industrial-scale solution-phase peptide synthesis, N-Carbobenzoxy-L-valine (Z-Val-OH) is favored over Boc and Fmoc-protected valines for the production of short peptides and active pharmaceutical ingredients (APIs). Industry sources indicate that the Z-protecting group strategy, in conjunction with the Boc strategy, is predominantly employed in liquid-phase synthesis for its cost-effectiveness and ease of scale-up . Specifically, Z-Val-OH is utilized in the large-scale synthesis of valacyclovir, an antiviral drug, where it is coupled to acyclovir using DCC in DMF, followed by hydrogenolytic deprotection to yield the final product [1]. In contrast, Fmoc-based methods are more expensive and are primarily reserved for solid-phase peptide synthesis (SPPS) due to higher reagent costs and more complex work-ups . The use of Z-Val-OH in valacyclovir synthesis exemplifies its established role in cost-sensitive, high-volume pharmaceutical manufacturing.

Process Chemistry Scalability Cost-Effectiveness API Manufacturing

High Enantiomeric Purity Specification: Commercial Z-Val-OH Routinely Achieves >99% ee, Ensuring Low Diastereomer Contamination

Commercially sourced N-Carbobenzoxy-L-valine (Z-Val-OH) is supplied with a minimum enantiomeric purity of 98.0% ee (optical purity by LC), with many vendors exceeding 99.0% [1][2]. This high level of chiral purity is critical because even low levels of the D-enantiomer impurity (<2%) can propagate into diastereomeric impurities in downstream peptide products, which are often difficult to separate and can compromise biological activity or regulatory compliance. While specific comparative data for Boc-Val-OH or Fmoc-Val-OH enantiomeric purity from the same vendors is not provided, the specification for Z-Val-OH is a benchmark for protecting group strategies that are compatible with chiral resolution and preservation of stereochemistry. The high ee ensures that the stereochemical integrity of the valine residue is maintained throughout synthesis.

Chiral Purity Quality Control Enantiomeric Excess API Intermediate

Optimal Use Cases for N-Carbobenzoxy-L-valine (Z-Val-OH) in Pharmaceutical R&D and Manufacturing


Industrial-Scale Synthesis of Valacyclovir and Related Antiviral Prodrugs

N-Carbobenzoxy-L-valine is the preferred starting material for the commercial production of valacyclovir, the L-valine ester prodrug of acyclovir. In the established manufacturing route, Z-Val-OH is coupled to acyclovir using DCC in DMF, and the Cbz group is subsequently removed by hydrogenolysis (H2/Pd-C) to yield the active pharmaceutical ingredient [1]. This process leverages the orthogonal stability of the Cbz group and the cost-effectiveness of solution-phase chemistry, making Z-Val-OH indispensable for large-scale antiviral drug manufacturing.

Solution-Phase Peptide Synthesis of Short Bioactive Peptides (e.g., Aspartame, Oxytocin)

For the synthesis of short peptides (typically less than 10 amino acids), such as aspartame, oxytocin, and various pharmaceutical intermediates, solution-phase methods employing Z-protected amino acids like Z-Val-OH are favored due to their scalability and lower cost compared to solid-phase alternatives [1]. The Cbz group provides robust N-terminal protection during chain elongation and can be selectively removed without affecting other acid- or base-sensitive functional groups, enabling efficient multistep syntheses .

Preparation of Chiral Building Blocks and Intermediates for Drug Discovery

In medicinal chemistry and drug discovery, Z-Val-OH serves as a versatile chiral synthon for introducing a protected L-valine moiety into target molecules. Its high enantiomeric purity (>99% ee) minimizes the formation of diastereomeric impurities, reducing the need for costly chiral chromatography [1]. The Cbz group's orthogonal stability allows for the construction of complex molecular architectures where multiple protecting groups must be manipulated sequentially .

Analytical Method Development and Reference Standards for Quality Control

N-Carbobenzoxy-L-valine is supplied with detailed characterization data (e.g., NMR, HPLC) and is used as a reference standard in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDAs), particularly for valganciclovir [1]. Its high purity and well-defined spectral properties ensure accurate and reproducible analytical results in regulated pharmaceutical environments.

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